molecular formula C26H16ClN3O4S3 B1664398 3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one CAS No. 618865-88-6

3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one

Cat. No. B1664398
M. Wt: 566.1 g/mol
InChI Key: AFJDHUDRDUPQTC-UHFFFAOYSA-N
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Description

AF-399/42018025 is a CC chemokine receptor 4 (CCR4) antagonist.

Scientific Research Applications

Solvent Selection in Molecular Heterojunction Systems

Research by Walker et al. (2011) discusses the solubility of similar compounds in a variety of solvents, which is critical for applications in molecular heterojunction systems. Their study on DPP(TBFu)2 and PC71BM provides insight into solvent selection based on cohesive energy densities, which could be applicable to the compound for enhancing its solubility and stability in different environments (Walker et al., 2011).

Antimicrobial Activities of Benzofuran and Thiadiazole Derivatives

The research by Idrees, Kola, and Siddiqui (2019) explores the synthesis and antimicrobial activities of compounds incorporating benzofuran and thiadiazole moieties. This suggests potential applications of the compound for developing novel antimicrobial agents, particularly due to its structural similarities (Idrees et al., 2019).

Development of Pharmacologically Interesting Compounds

A study by Bijev and Prodanova (2004) describes an alternative synthesis approach for thiadiazole derivatives, indicating the potential use of the compound for creating new pharmacological agents. This research highlights the importance of overcoming challenges in synthesis to access novel compounds with potential therapeutic applications (Bijev & Prodanova, 2004).

Application in Organic Photovoltaics

A study by Abdelhamid et al. (2008) on the synthesis of thieno[2,3-b]pyridines and thiadiazoles suggests potential applications in organic photovoltaic devices. The structural elements of benzofuran and thiadiazole in the compound could be utilized in the design of organic semiconductors for solar cell applications (Abdelhamid et al., 2008).

Antibacterial and Anti-Biofilm Activities

Research on dihydropyrrolidone-thiadiazole inhibitors, such as the study by Xuecheng et al. (2022), demonstrates the relevance of benzofuran and thiadiazole derivatives in developing antibacterial agents. These compounds have shown significant efficacy against various bacterial strains and could be important in the fight against antibiotic-resistant bacteria (Xuecheng et al., 2022).

properties

CAS RN

618865-88-6

Product Name

3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one

Molecular Formula

C26H16ClN3O4S3

Molecular Weight

566.1 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C26H16ClN3O4S3/c27-16-9-7-14(8-10-16)13-36-26-29-28-25(37-26)30-21(19-6-3-11-35-19)20(23(32)24(30)33)22(31)18-12-15-4-1-2-5-17(15)34-18/h1-12,21,32H,13H2

InChI Key

AFJDHUDRDUPQTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AF399/42018025;  AF 399/42018025;  AF-399/42018025

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Reactant of Route 2
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Reactant of Route 3
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Reactant of Route 4
Reactant of Route 4
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Reactant of Route 5
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Reactant of Route 6
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one

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